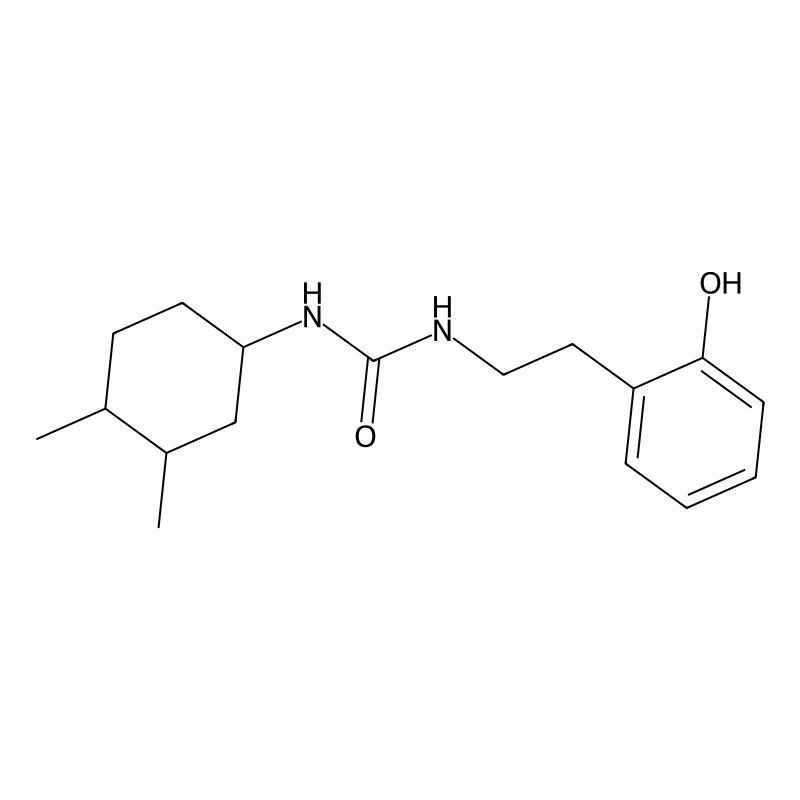

1-(3,4-Dimethylcyclohexyl)-3-[2-(2-hydroxyphenyl)ethyl]urea

Catalog No.

S7323434

CAS No.

M.F

C17H26N2O2

M. Wt

290.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

1-(3,4-Dimethylcyclohexyl)-3-[2-(2-hydroxyphenyl)ethyl]urea

IUPAC Name

1-(3,4-dimethylcyclohexyl)-3-[2-(2-hydroxyphenyl)ethyl]urea

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C17H26N2O2/c1-12-7-8-15(11-13(12)2)19-17(21)18-10-9-14-5-3-4-6-16(14)20/h3-6,12-13,15,20H,7-11H2,1-2H3,(H2,18,19,21)

InChI Key

CWJIRJZTOBAXKY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)NC(=O)NCCC2=CC=CC=C2O

DMCU is a urea derivative that contains both a cyclohexyl and a hydroxyphenyl moiety. It was first synthesized in 2012 by Liu et al. and has since gained attention for its potential use in a variety of applications, including drug design, polymer synthesis, and materials science.

DMCU has a molecular weight of 324.42 g/mol and a melting point of 156-157°C. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. DMCU is stable under acidic and neutral conditions but is hydrolyzed under basic conditions.

DMCU can be synthesized through a two-step process involving the condensation of 3,4-dimethylcyclohexanone with 2-(2-hydroxyphenyl)ethylamine followed by the addition of isocyanate. The resulting product can be purified through recrystallization or column chromatography. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) can be used to confirm the structure of DMCU.

DMCU can be analyzed using a variety of analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and infrared spectroscopy (IR). These methods can be used to determine the purity of DMCU and to verify its identity.

DMCU has been shown to have anti-inflammatory, antioxidative, and antitumor activities in various in vitro and in vivo experiments. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

DMCU has low toxicity and is relatively safe in scientific experiments. However, it should be handled with care and in accordance with good laboratory practices to minimize any potential hazards.

DMCU has been used in various scientific experiments, including drug design, polymer synthesis, and materials science. It can be used as an intermediate in the synthesis of other compounds or as a starting material for the preparation of polymers with improved properties.

Research on DMCU is ongoing, with new applications and potential uses being explored. Recent studies have focused on its use as a potential therapeutic agent for Parkinson's disease and Alzheimer's disease.

DMCU has the potential to be used in a variety of fields of research and industry, including drug design, polymer synthesis, and materials science. It could be used to develop new drugs with improved therapeutic properties, as well as to create new materials with enhanced mechanical and chemical properties.

Limitations:

One limitation of DMCU is its relatively low solubility in water, which may limit its use in certain applications. Additionally, further research is needed to fully understand its potential applications and limitations.

Limitations:

One limitation of DMCU is its relatively low solubility in water, which may limit its use in certain applications. Additionally, further research is needed to fully understand its potential applications and limitations.

1. Further exploration of DMCU as a potential therapeutic agent for neurodegenerative diseases.

2. Development of new synthetic routes to improve the yield and purity of DMCU.

3. Investigation of the use of DMCU in the synthesis of novel polymers with improved properties.

4. Exploration of the use of DMCU in materials science for the development of new materials with enhanced mechanical and chemical properties.

5. Investigation of the potential of DMCU as an antioxidant in various applications.

6. Exploration of the use of DMCU in the development of new anti-inflammatory drugs with improved efficacy and safety.

7. Investigation of the potential of DMCU as a neuroprotective agent in various models of neurological disorders.

8. Development of new analytical methods for the detection and quantification of DMCU in biological and environmental samples.

2. Development of new synthetic routes to improve the yield and purity of DMCU.

3. Investigation of the use of DMCU in the synthesis of novel polymers with improved properties.

4. Exploration of the use of DMCU in materials science for the development of new materials with enhanced mechanical and chemical properties.

5. Investigation of the potential of DMCU as an antioxidant in various applications.

6. Exploration of the use of DMCU in the development of new anti-inflammatory drugs with improved efficacy and safety.

7. Investigation of the potential of DMCU as a neuroprotective agent in various models of neurological disorders.

8. Development of new analytical methods for the detection and quantification of DMCU in biological and environmental samples.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

290.199428076 g/mol

Monoisotopic Mass

290.199428076 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-27-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds